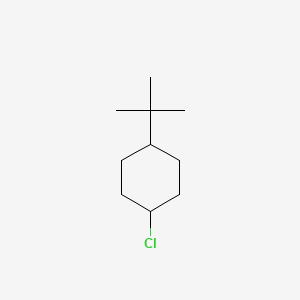

1-tert-Butyl-4-chlorocyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-chlorocyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKRVFDHUZGOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211111 | |

| Record name | 1-tert-Butyl-4-chlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62056-46-6 | |

| Record name | 1-Chloro-4-(1,1-dimethylethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62056-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-4-chlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062056466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl-4-chlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-chlorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-tert-Butyl-4-chlorocyclohexane CAS number

An In-depth Technical Guide to 1-tert-Butyl-4-chlorocyclohexane

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its application in conformational studies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

This compound is a disubstituted cyclohexane (B81311) derivative. The presence of the bulky tert-butyl group largely "locks" the cyclohexane ring into a chair conformation where this group occupies an equatorial position to minimize steric strain. This conformational preference makes it a valuable compound for stereochemical and mechanistic studies. The compound exists as two geometric isomers: cis and trans.

Table 1: Chemical Identifiers for this compound and its Isomers

| Identifier | General | trans Isomer | cis Isomer |

| CAS Number | 62056-46-6[1][2][3][4] | 13145-48-7[5] | 13131-74-3 |

| Molecular Formula | C₁₀H₁₉Cl[1][2][5] | C₁₀H₁₉Cl[5] | C₁₀H₁₉Cl |

| IUPAC Name | This compound[4] | (1r,4r)-1-tert-butyl-4-chlorocyclohexane | (1s,4s)-1-tert-butyl-4-chlorocyclohexane |

| Synonyms | 1-Chloro-4-tert-butylcyclohexane[1][2] | (1alpha,4beta)-4-tert-Butyl-1-chlorocyclohexane[5] | cis-4-t-butyl-1-chlorocyclohexane[1] |

| Cyclohexane, 1-chloro-4-(1,1-dimethylethyl)- |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 174.71 g/mol [1][2][4] |

| Density | 0.92 g/cm³[1] |

| Boiling Point | 216.2 °C at 760 mmHg[1] |

| Flash Point | 79.1 °C[1] |

| Vapor Pressure | 0.208 mmHg at 25°C[1] |

| XLogP3 | 4.3[1][4] |

| Exact Mass | 174.1175283 Da[1][4] |

| Refractive Index | 1.469 |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 0[1] |

| Rotatable Bond Count | 1[1] |

Experimental Protocols

Synthesis of this compound from 4-tert-Butylcyclohexanol

This protocol describes the synthesis of this compound from its corresponding alcohol using concentrated hydrochloric acid. The reaction proceeds via an SN1-type mechanism.

Materials:

-

4-tert-butylcyclohexanol (mixture of cis and trans isomers)

-

Concentrated hydrochloric acid (37%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Separatory funnel, round-bottom flask, condenser, heating mantle, distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask, place 15.6 g (0.1 mol) of 4-tert-butylcyclohexanol.

-

To a separatory funnel, add 50 mL of concentrated hydrochloric acid.

-

Cool the flask containing the alcohol in an ice bath. Slowly add the concentrated HCl to the alcohol with gentle swirling over 15-20 minutes.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Two layers should be visible.

-

Transfer the mixture to a separatory funnel. Separate the lower aqueous layer.

-

Wash the organic layer with 50 mL of cold water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution). Finally, wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and transfer the crude product to a distillation apparatus.

-

Purify the this compound by fractional distillation. Collect the fraction boiling at approximately 216 °C.

Purification by Flash Column Chromatography

For higher purity, especially to separate cis and trans isomers, flash column chromatography can be employed.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Dichloromethane

-

Glass column, flasks, air pressure source

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a glass column.

-

Dissolve the crude product in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of hexane and dichloromethane, starting with 100% hexane. The less polar trans isomer will typically elute before the more polar cis isomer.

-

Collect fractions and analyze them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to identify the pure isomers.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

Analysis by Gas Chromatography (GC)

GC is an effective method for determining the purity and the cis/trans isomer ratio of the product.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 490 Micro GC or similar, equipped with a Flame Ionization Detector (FID).

-

Column: CP-Sil 13 CB or a polar column like Carbowax 20M (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at 10 °C/min.

-

Hold: Maintain 200 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a 1% solution in dichloromethane.

Sample Preparation:

-

Prepare a stock solution by dissolving approximately 10 mg of the sample in 1 mL of dichloromethane.

-

Inject the sample into the GC. The isomers should be well-resolved, with the trans isomer typically having a shorter retention time than the cis isomer on a polar column.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for structural elucidation and conformational analysis.

Instrumentation and Sample Preparation:

-

Spectrometer: Bruker DPX-300 (300 MHz for ¹H, 75.5 MHz for ¹³C) or higher field instrument.

-

Solvent: Chloroform-d (CDCl₃) is a common choice.

-

Sample Preparation:

-

Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely. The final sample depth should be around 4-5 cm.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. The signals for the axial and equatorial protons on the cyclohexane ring will be distinct.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For detailed conformational studies, low-temperature ¹³C NMR can be performed to observe signals from different conformers if the ring inversion is slow on the NMR timescale.

Logical and Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conformational Analysis Workflow

Due to the conformational locking effect of the tert-butyl group, this molecule is an excellent model for studying the stereochemical outcomes of reactions on cyclohexane rings. A typical workflow for its conformational analysis is shown below.

Caption: Workflow for the conformational analysis of this compound using NMR.

References

- 1. sikhcom.net [sikhcom.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. depts.washington.edu [depts.washington.edu]

- 5. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

1-tert-Butyl-4-chlorocyclohexane physical properties

An In-depth Technical Guide to the Physical Properties of 1-tert-Butyl-4-chlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a disubstituted cyclohexane (B81311) derivative that serves as a fundamental model in stereochemistry and conformational analysis. Its rigid tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, making it an invaluable tool for studying the effects of substituent orientation on physical properties and chemical reactivity. This guide provides a comprehensive overview of the core physical properties of this compound, with a focus on its cis and trans isomers.

Core Physical and Chemical Properties

The physical properties of this compound are summarized below. It is important to note that the properties can differ between the mixture of isomers and the individual cis and trans diastereomers.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉Cl | [1][2][3][4][5][6] |

| Molecular Weight | 174.71 g/mol | [1][2][3][4][5][6] |

| CAS Number | 62056-46-6 (mixture of isomers) | [1][4][5][6][7] |

| 13145-48-7 (trans-isomer) | [2][3][8] | |

| Boiling Point | 216.2°C at 760 mmHg | [1][2] |

| Density | 0.92 g/cm³ | [1][2] |

| Flash Point | 79.1°C | [1][2] |

| Vapor Pressure | 0.208 mmHg at 25°C | [1] |

| Refractive Index | 1.454 | [2] |

| LogP (Octanol/Water) | 3.83 - 4.3 | [1][2][4] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 1 | [1] |

Conformational Analysis: Cis vs. Trans Isomers

The stereochemistry of this compound is dominated by the large steric bulk of the tert-butyl group, which strongly prefers to occupy an equatorial position in the chair conformation to minimize 1,3-diaxial interactions.[9] This preference dictates the conformational equilibrium of both the cis and trans isomers.

Logical Flow of Conformational Preference

The following diagram illustrates the logical workflow for determining the most stable conformation for a substituted cyclohexane, using this compound as an example.

Chair Conformations of Isomers

The diagram below shows the chair conformations for the cis and trans isomers. For cis-1-tert-butyl-4-chlorocyclohexane, one substituent must be axial and the other equatorial. Due to the high energetic cost of placing the tert-butyl group in an axial position, the most stable conformation has an equatorial tert-butyl group and an axial chlorine atom.[9] For the trans isomer, both substituents can be equatorial, resulting in a highly stable conformation.

Experimental Protocols for Physical Property Determination

The determination of the physical properties listed above follows standardized laboratory procedures. Below are outlines of the typical experimental methodologies.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Distillation Method):

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The liquid sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Data Collection: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure of 760 mmHg if necessary.

Density Measurement

Principle: Density is the mass of a substance per unit volume (ρ = m/V).

Methodology (Pycnometer Method):

-

Pycnometer Calibration: A pycnometer (a flask with a specific, accurately known volume) is cleaned, dried, and weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer can be calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound sample at the same temperature.

-

Weighing: The pycnometer filled with the sample is weighed (m₃).

-

Calculation: The mass of the sample is (m₃ - m₁). The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Measurement

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance.

Methodology (Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the this compound liquid are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C10H19Cl | CID 3017305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 62056-46-6 [chemicalbook.com]

- 8. trans-1-tert-butyl-4-chlorocyclohexane | CAS#:13145-48-7 | Chemsrc [chemsrc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Determination of the Molecular Weight of 1-tert-Butyl-4-chlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of 1-tert-Butyl-4-chlorocyclohexane, a crucial parameter for a wide range of applications in chemical research and pharmaceutical development, including stoichiometric calculations, analytical method development, and interpretation of experimental data.

Quantitative Data Summary

The molecular properties of this compound are summarized in the table below. The molecular weight is a key identifier and is fundamental for all quantitative experimental work involving this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₉Cl | [1][2][3][4][5] |

| Calculated Molecular Weight | 174.71 g/mol | [1][2][3][4][5] |

| Monoisotopic Mass | 174.1175283 Da | [5] |

Methodology for Molecular Weight Determination

The molecular weight of a compound such as this compound is determined based on its molecular formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental Protocol: Calculation of Molecular Weight

The standard method for determining the molecular weight of a pure substance for which the chemical formula is known is through calculation. This involves the following steps:

-

Identification of the Molecular Formula: The first step is to accurately determine the molecular formula of the compound. For this compound, the established formula is C₁₀H₁₉Cl.[1][2][3][4][5]

-

Determination of Atomic Weights: The standard atomic weight of each element in the formula is obtained from the periodic table.

-

Calculation: The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The formula for this calculation is:

-

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Cl atoms × Atomic Weight of Cl)

-

-

Computation for this compound:

-

Molecular Weight = (10 × 12.011) + (19 × 1.008) + (1 × 35.453)

-

Molecular Weight = 120.11 + 19.152 + 35.453 = 174.715 g/mol

-

The slight variations in published molecular weights (e.g., 174.714 g/mol [1], 174.71086 g/mol [2][4]) can arise from the use of atomic weight values with different levels of precision.

Visualization of Calculation Workflow

The logical workflow for the calculation of the molecular weight of this compound is illustrated in the diagram below.

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Page loading... [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C10H19Cl | CID 3017305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. youtube.com [youtube.com]

- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 10. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. quora.com [quora.com]

- 12. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 16. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 17. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 18. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 19. quora.com [quora.com]

1-tert-Butyl-4-chlorocyclohexane structure

An In-depth Technical Guide on the Structure of 1-tert-Butyl-4-chlorocyclohexane

Abstract

This technical guide provides a comprehensive examination of the structure, stereochemistry, and conformational analysis of this compound. The presence of a sterically demanding tert-butyl group profoundly influences the conformational equilibrium of the cyclohexane (B81311) ring, making this molecule a classic model for studying steric effects in cyclic systems. This document details the energetic principles governing its isomeric forms, presents quantitative data, outlines relevant experimental protocols, and provides visual representations of its conformational dynamics. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science who utilize principles of stereochemistry and conformational analysis.

Molecular Structure and Isomerism

This compound (C₁₀H₁₉Cl) is a disubstituted cyclohexane existing as two geometric isomers: cis and trans. The distinction between these isomers is based on the relative orientation of the tert-butyl and chloro substituents with respect to the plane of the cyclohexane ring.

-

cis-1-tert-Butyl-4-chlorocyclohexane : Both substituents are on the same face of the ring (both "up" or both "down").

-

trans-1-tert-Butyl-4-chlorocyclohexane : The substituents are on opposite faces of the ring (one "up" and one "down").

The stereoisomerism of this compound dictates its physical and chemical properties, primarily through the conformational preferences of the cyclohexane ring.

Conformational Analysis

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[1] In a disubstituted cyclohexane, the two possible chair conformations, interconverted by a "ring-flip," are generally not of equal energy. The energetic preference is determined by the steric strain associated with substituents in axial versus equatorial positions.

A-Values and Steric Strain

The energy difference between a substituent's axial and equatorial orientation is quantified by its "A-value," which represents the Gibbs free energy change (ΔG°) for the equatorial-to-axial conversion.[2] A larger A-value signifies a stronger preference for the equatorial position due to greater steric hindrance in the axial position.[3] Axial substituents experience destabilizing 1,3-diaxial interactions with other axial atoms.

The tert-butyl group has one of the largest A-values, approximately 4.7-5.0 kcal/mol, due to severe steric clashes between its methyl groups and the axial hydrogens on the cyclohexane ring.[2][4][5] This high energy penalty effectively "locks" the cyclohexane ring into a conformation where the tert-butyl group occupies an equatorial position.[6] The chlorine atom has a much smaller A-value of approximately 0.53 kcal/mol.[4]

Data Presentation: A-Values

| Substituent | A-Value (kcal/mol) | Reference(s) |

| -C(CH₃)₃ (tert-Butyl) | >4.7 | [4] |

| -Cl (Chloro) | 0.53 | [4] |

Conformations of cis-1-tert-Butyl-4-chlorocyclohexane

In the cis isomer, a 1,4-disubstitution pattern requires one substituent to be axial and the other equatorial (a,e).[7] A ring-flip interconverts these positions.

-

Conformer A : tert-Butyl group is equatorial; Chloro group is axial.

-

Conformer B : tert-Butyl group is axial; Chloro group is equatorial.

The steric strain in each conformer is estimated by the A-value of the axial substituent.

-

Strain in Conformer A : ~0.53 kcal/mol (from axial chlorine).

-

Strain in Conformer B : >4.7 kcal/mol (from axial tert-butyl).

The energy difference is substantial, calculated as (>4.7 - 0.53) ≈ 4.2 kcal/mol.[7] Consequently, the equilibrium lies overwhelmingly in favor of Conformer A , where the bulky tert-butyl group is equatorial and the smaller chlorine atom is axial.[7][8]

Figure 1. Chair-flip equilibrium for cis-1-tert-butyl-4-chlorocyclohexane.

Conformations of trans-1-tert-Butyl-4-chlorocyclohexane

For the trans isomer, the 1,4-disubstitution pattern allows for either both substituents to be equatorial (e,e) or both to be axial (a,a).[7]

-

Conformer C : tert-Butyl and Chloro groups are both equatorial (diequatorial).

-

Conformer D : tert-Butyl and Chloro groups are both axial (diaxial).

The steric strain in the diaxial conformer is the sum of the A-values for both substituents.

-

Strain in Conformer C : ~0 kcal/mol (baseline).

-

Strain in Conformer D : >4.7 kcal/mol + 0.53 kcal/mol ≈ 5.23 kcal/mol.

The diaxial conformation is extremely energetically unfavorable. Therefore, the trans isomer exists almost exclusively in the diequatorial conformation (Conformer C) .

Figure 2. Chair-flip equilibrium for trans-1-tert-butyl-4-chlorocyclohexane.

Data Presentation: Conformational Energy Analysis

| Isomer | Conformer | Substituent Positions (t-Bu, Cl) | Relative Strain Energy (kcal/mol) | Population at Equilibrium |

| cis | A | Equatorial, Axial | ~0.53 | >99.9% |

| B | Axial, Equatorial | >4.7 | <0.1% | |

| trans | C | Equatorial, Equatorial | 0 | >99.99% |

| D | Axial, Axial | ~5.23 | <0.01% |

Physicochemical Properties

A summary of key physical and chemical properties for this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉Cl | [9] |

| Molecular Weight | 174.71 g/mol | [9][10] |

| CAS Number | 62056-46-6 | [9][11] |

| Boiling Point | 216.2°C at 760 mmHg | [10] |

| Density | 0.92 g/cm³ | [10] |

| LogP | 4.3 | [10] |

Experimental Protocols

Synthesis of this compound from 4-tert-Butylcyclohexanol (B146172)

This protocol describes a representative method for synthesizing a mixture of cis and trans this compound via nucleophilic substitution of the corresponding alcohol.

Figure 3. Experimental workflow for the synthesis of the title compound.

Methodology:

-

Setup : A round-bottomed flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-tert-butylcyclohexanol (1 equivalent) and anhydrous pyridine (2-3 equivalents) under an inert atmosphere (e.g., nitrogen) and cooled to 0°C in an ice bath.

-

Reaction : Thionyl chloride (SOCl₂, 1.2 equivalents) dissolved in an anhydrous solvent (e.g., diethyl ether) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.

-

Completion : After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[12]

-

Workup : The reaction mixture is carefully poured over crushed ice and water. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification : The combined organic extracts are washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[13]

-

Isolation : The crude product is purified by silica (B1680970) gel column chromatography to separate the isomers and remove impurities.

Conformational Analysis via ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of cyclohexane derivatives. The chemical shift and coupling constants of the proton at C1 (the carbon bearing the chlorine atom) are particularly diagnostic.

Methodology:

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition : Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis :

-

Identify H-1 Signal : Locate the signal for the proton attached to the carbon with the chlorine atom (typically in the 3.5-4.5 ppm range).

-

Analyze Signal Width/Multiplicity : The width of this signal is indicative of its orientation.

-

An axial proton will typically appear as a broad multiplet (often a triplet of triplets) due to large axial-axial (J_ax,ax ≈ 8-13 Hz) and smaller axial-equatorial (J_ax,eq ≈ 2-5 Hz) couplings.

-

An equatorial proton will appear as a narrow multiplet because it only has small equatorial-equatorial (J_eq,eq ≈ 2-5 Hz) and equatorial-axial (J_eq,ax ≈ 2-5 Hz) couplings.

-

-

-

Interpretation :

-

For the stable cis isomer (equatorial t-Bu, axial Cl), the H-1 proton is equatorial and will show a narrow signal .

-

For the stable trans isomer (diequatorial), the H-1 proton is axial and will show a broad signal .

-

Conclusion

The structure of this compound is fundamentally governed by the steric requirements of its substituents. The overwhelming preference of the tert-butyl group for the equatorial position serves as a conformational anchor, simplifying the conformational landscape and providing a clear illustration of the principles of steric strain in cyclic systems. The predictable nature of its conformers makes it an invaluable tool for teaching and research in organic chemistry and related scientific disciplines.

References

- 1. Khan Academy [khanacademy.org]

- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. A values [sites.science.oregonstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. forums.studentdoctor.net [forums.studentdoctor.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. This compound | C10H19Cl | CID 3017305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. This compound | 62056-46-6 [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl-4-chlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl-4-chlorocyclohexane, a valuable substituted cyclohexane (B81311) derivative. The synthesis is presented as a two-step process commencing with the reduction of 4-tert-butylcyclohexanone (B146137) to 4-tert-butylcyclohexanol (B146172), followed by a nucleophilic substitution reaction to yield the final product. This document details the experimental protocols, reaction mechanisms, and relevant quantitative data to facilitate its application in a research and development setting.

Step 1: Reduction of 4-tert-Butylcyclohexanone to 4-tert-Butylcyclohexanol

The initial step in the synthesis involves the reduction of the ketone, 4-tert-butylcyclohexanone, to the corresponding secondary alcohol, 4-tert-butylcyclohexanol. This transformation is commonly achieved using sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Due to the steric hindrance imposed by the bulky tert-butyl group, which predominantly occupies the equatorial position, the hydride attack can occur from either the axial or equatorial face of the carbonyl group. This results in the formation of a mixture of two diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. The ratio of these isomers is influenced by the steric bulk of the reducing agent.

Experimental Protocol: Sodium Borohydride Reduction

A detailed experimental protocol for the reduction of 4-tert-butylcyclohexanone is outlined below.

Materials:

-

4-tert-butylcyclohexanone

-

Methanol (B129727) (CH₃OH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether (CH₃CH₂)₂O

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylcyclohexanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add concentrated hydrochloric acid to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-tert-butylcyclohexanol as a mixture of cis and trans isomers.

Quantitative Data for Reduction Reaction

| Parameter | Value |

| Reactants | |

| 4-tert-butylcyclohexanone | 1.0 eq |

| Sodium Borohydride | 1.1 eq |

| Solvent | Methanol |

| Reaction Time | 30 minutes |

| Reaction Temperature | 0 °C to Room Temperature |

| Product Ratio (cis:trans) | ~15:85 |

| Yield | >95% |

Step 2: Synthesis of this compound via Nucleophilic Substitution

The second step involves the conversion of the hydroxyl group of 4-tert-butylcyclohexanol to a chlorine atom. This is typically achieved through a nucleophilic substitution reaction, which, for a secondary alcohol that can form a stable carbocation, proceeds via an Sₙ1 mechanism. Concentrated hydrochloric acid is a common reagent for this transformation.

The reaction is initiated by the protonation of the hydroxyl group by the strong acid, forming a good leaving group (water). The departure of the water molecule leads to the formation of a planar secondary carbocation intermediate. The chloride ion can then attack this carbocation from either face, leading to a mixture of cis- and trans-1-tert-butyl-4-chlorocyclohexane. Due to the planar nature of the carbocation, a racemic or near-racemic mixture of the two diastereomers is expected.

Experimental Protocol: Chlorination with Concentrated HCl

The following protocol is adapted from the synthesis of tert-butyl chloride and is applicable to 4-tert-butylcyclohexanol.

Materials:

-

4-tert-butylcyclohexanol (mixture of cis and trans isomers)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

In a separatory funnel, combine the 4-tert-butylcyclohexanol with concentrated hydrochloric acid.

-

Shake the mixture vigorously for several minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate. The organic layer (product) should be the upper layer.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the crude product over anhydrous calcium chloride.

-

The final product can be purified by distillation.

Quantitative Data for Chlorination Reaction

| Parameter | Value |

| Reactants | |

| 4-tert-butylcyclohexanol | 1.0 eq |

| Concentrated Hydrochloric Acid | 3.0 eq |

| Reaction Time | 15-20 minutes |

| Reaction Temperature | Room Temperature |

| Expected Product Ratio (cis:trans) | Approximately 1:1 |

| Yield | 78-88% (based on analogous reactions) |

Workflow and Reaction Pathway Diagrams

The overall synthetic workflow and the reaction mechanism for the chlorination step are illustrated below using Graphviz.

Caption: Overall synthetic workflow for this compound.

Caption: Sₙ1 reaction mechanism for the chlorination of 4-tert-butylcyclohexanol.

An In-depth Technical Guide to the Cis and Trans Isomers of 1-tert-Butyl-4-chlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereoisomers of 1-tert-butyl-4-chlorocyclohexane, a model compound for understanding the principles of conformational analysis in substituted cyclohexanes. The significant steric hindrance of the tert-butyl group provides a conformational "lock," simplifying the analysis of the chloro substituent's position and its effects on the molecule's stability and spectroscopic properties.

Conformational Analysis and Stability

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring. Substituents can occupy either an axial or an equatorial position. The relative stability of a substituted cyclohexane is determined by the steric strain arising from these substituents. A key metric for quantifying this strain is the "A-value," which represents the Gibbs free energy difference (ΔG°) between a conformation with a substituent in the axial position and one with it in the equatorial position.

The tert-butyl group has a very large A-value (>4.7 kcal/mol), meaning it imposes significant steric strain when in an axial position due to 1,3-diaxial interactions with other axial hydrogens.[1][2] Consequently, the tert-butyl group will overwhelmingly favor the equatorial position, effectively locking the cyclohexane ring in a specific chair conformation.[2]

Trans-1-tert-Butyl-4-chlorocyclohexane

In the trans isomer, the tert-butyl and chloro groups are on opposite faces of the ring. This allows for a chair conformation where both bulky groups are in the equatorial position (diequatorial). The alternative ring-flipped conformation would force both groups into the highly unfavorable axial positions (diaxial). Due to the extreme energetic penalty of an axial tert-butyl group, the diequatorial conformer is overwhelmingly favored, and the trans isomer exists almost exclusively in this low-energy state.

Cis-1-tert-Butyl-4-chlorocyclohexane

For the cis isomer, the substituents are on the same face of the ring. This necessitates that in any chair conformation, one group must be axial while the other is equatorial (axial-equatorial).[3] The ring flip interconverts these positions. Given the prohibitive steric strain of an axial tert-butyl group, the most stable and predominant conformation of the cis isomer is the one where the tert-butyl group is equatorial and the chloro group is axial.[3][4] The energy difference between these two conformers is substantial, driven by the difference in A-values between the tert-butyl and chloro groups.[3]

Quantitative Thermodynamic Data

The stability of each conformer can be estimated using A-values, which quantify the steric strain of an axial substituent.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) | Source |

| -Cl | ~0.53 | ~2.2 | [1] |

| -C(CH₃)₃ | >4.7 | >19.7 | [1][5] |

For cis-1-tert-butyl-4-chlorocyclohexane , there is an equilibrium between two chair conformations:

-

Conformer A: Equatorial t-butyl, Axial chloro

-

Conformer B: Axial t-butyl, Equatorial chloro

The strain in Conformer A is primarily from the axial chloro group (~0.53 kcal/mol). The strain in Conformer B is dominated by the axial t-butyl group (>4.7 kcal/mol). Therefore, Conformer A is significantly more stable. The energy difference favoring the conformer with the equatorial tert-butyl group is approximately 4.2 kcal/mol (4.7 - 0.5).[3]

For trans-1-tert-butyl-4-chlorocyclohexane , the equilibrium is between:

-

Conformer C: Equatorial t-butyl, Equatorial chloro

-

Conformer D: Axial t-butyl, Axial chloro

Conformer C has minimal steric strain from its substituents. Conformer D has immense strain from both the axial t-butyl and axial chloro groups (>4.7 + 0.53 = >5.23 kcal/mol). Thus, the equilibrium lies almost completely toward the diequatorial Conformer C.

Figure 1. Conformational equilibrium in cis and trans isomers.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers by probing the local environment of protons and carbons, which is highly dependent on their axial or equatorial orientation.[6]

¹H NMR Spectroscopy

The key signal to observe is the proton on C4 (the carbon bonded to chlorine), often denoted as H-4.

-

Axial Protons: Typically resonate at a higher field (lower ppm) and exhibit large coupling constants (J-values) with neighboring axial protons (J_ax-ax ≈ 8-13 Hz).

-

Equatorial Protons: Resonate at a lower field (higher ppm) and have smaller coupling constants with neighboring axial and equatorial protons (J_eq-ax ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz).

In trans-1-tert-butyl-4-chlorocyclohexane , the chloro group is equatorial, meaning H-4 is axial. This proton will appear as a multiplet with large axial-axial couplings, resulting in a broad signal.

In cis-1-tert-butyl-4-chlorocyclohexane , the chloro group is axial, meaning H-4 is equatorial. This proton will exhibit only small couplings to its neighbors, resulting in a narrow multiplet.

¹³C NMR Spectroscopy

The chemical shifts of the ring carbons are also diagnostic. Carbons bearing axial substituents are generally shielded (shifted to a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.

| Isomer | Conformation | H-4 Position | Expected ¹H NMR Signal for H-4 | C-4 Position |

| Trans | Diequatorial | Axial | Broad multiplet (large J_ax-ax) | Equatorial |

| Cis | Eq-t-Bu, Ax-Cl | Equatorial | Narrow multiplet (small J_eq-ax, J_eq-eq) | Axial |

Experimental Protocols

Protocol 4.1: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse acquisition (zg30).

-

Parameters: Spectral width of ~12 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, 16-32 scans.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.

-

-

Data Analysis: Identify the multiplet corresponding to the H-4 proton (typically ~3.5-4.5 ppm). Measure the width of the multiplet at half-height and determine the coupling constants to distinguish between the broad signal of the trans isomer and the narrow signal of the cis isomer.

Protocol 4.2: Gas Chromatography (GC) for Isomer Separation

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.

-

Column: A non-polar or mid-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-FFAP, 30 m x 0.25 mm ID x 0.25 µm film thickness, is often effective.[7]

-

-

Sample Preparation: Prepare a dilute solution of the isomer mixture (~1 mg/mL) in a volatile solvent like dichloromethane (B109758) or hexane.

-

GC Conditions (Representative):

-

Analysis: The two isomers should elute at different retention times, allowing for their separation and quantification based on peak area. The less polar isomer (trans, with the equatorial chlorine) may elute slightly earlier than the more polar cis isomer (axial chlorine).

Figure 2. Logical workflow for separating and identifying isomers.

Conclusion

The cis and trans isomers of this compound are archetypal examples for demonstrating fundamental principles of stereochemistry and conformational analysis. The conformationally rigid nature imparted by the equatorial tert-butyl group provides a clear and unambiguous system for study. Distinguishing between the isomers is readily achieved by analyzing the NMR signal of the proton at the C-4 position, whose coupling constants and signal width are directly indicative of the axial or equatorial orientation of the chloro substituent. These well-defined characteristics make this compound an excellent substrate for both educational purposes and advanced research into substituent effects in cyclic systems.

References

- 1. A values [sites.science.oregonstate.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solved 7. Write the two chair conformations of | Chegg.com [chegg.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

conformational analysis of 1-tert-Butyl-4-chlorocyclohexane

An In-depth Technical Guide to the Conformational Analysis of 1-tert-Butyl-4-chlorocyclohexane

Introduction

Conformational analysis, the study of the three-dimensional shapes molecules can adopt and their relative stabilities, is a cornerstone of modern stereochemistry. For cyclic molecules like cyclohexane (B81311), this analysis is critical for understanding reactivity, physical properties, and biological interactions. The chair conformation, being the most stable arrangement for a cyclohexane ring, minimizes both angle and torsional strain. When substituents are introduced, they can occupy either axial or equatorial positions, leading to distinct conformers with different energy levels.

This guide provides a detailed examination of the conformational landscape of cis- and trans-1-tert-Butyl-4-chlorocyclohexane. This molecule is a classic example used to illustrate the principles of steric hindrance and conformational preference. The bulky tert-butyl group, with its significant steric demand, acts as a "conformational lock," profoundly influencing the equilibrium position of the ring inversion.[1][2] The interplay between the tert-butyl group and the smaller chloro substituent provides a clear, quantifiable demonstration of the energetic principles governing substituted cyclohexanes.

Foundational Concepts: The Cyclohexane Chair and A-Values

The cyclohexane ring predominantly exists in a puckered, strain-free chair conformation. In this conformation, the twelve hydrogen atoms are arranged into two distinct sets: six that are parallel to the principal axis of the ring (axial) and six that extend radially from the ring's equator (equatorial). Through a process known as a "ring flip," one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa.

For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable due to the avoidance of unfavorable steric interactions, known as 1,3-diaxial interactions, that occur when the substituent is in the axial position.[3]

The energy difference between the axial and equatorial conformers is quantified by the Gibbs free energy change (ΔG°), commonly referred to as the "A-value".[4] A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk.[4][5] These values are additive and crucial for predicting the most stable conformation of disubstituted cyclohexanes.

Conformational Analysis of cis-1-tert-Butyl-4-chlorocyclohexane

In the cis isomer, the two substituents are on the same face of the ring. For a 1,4-disubstituted cyclohexane, this arrangement necessitates that one substituent is in an axial position while the other is equatorial (a,e).[6][7] A ring flip interconverts these positions, leading to an equilibrium between two distinct chair conformations.

-

Conformer A: tert-Butyl group is equatorial; Chloro group is axial.

-

Conformer B: tert-Butyl group is axial; Chloro group is equatorial.

The equilibrium between these two conformers is dictated by the difference in their steric strain. This strain can be estimated by comparing the A-values of the axial substituents in each conformation. The tert-butyl group has a very large A-value due to severe 1,3-diaxial interactions, while the chloro group's A-value is significantly smaller.[5][6][8] Consequently, the equilibrium heavily favors Conformer A, where the much bulkier tert-butyl group occupies the sterically preferred equatorial position.[6]

Figure 1: Ring-flip equilibrium for cis-1-tert-Butyl-4-chlorocyclohexane.

Conformational Analysis of trans-1-tert-Butyl-4-chlorocyclohexane

In the trans isomer, the substituents are on opposite faces of the ring. For a 1,4-disubstituted system, this results in either a diaxial (a,a) or a diequatorial (e,e) arrangement.[6][9]

-

Conformer C: tert-Butyl group is equatorial; Chloro group is equatorial (diequatorial).

-

Conformer D: tert-Butyl group is axial; Chloro group is axial (diaxial).

The diequatorial conformer (C) is significantly more stable. In this arrangement, both bulky groups avoid the destabilizing 1,3-diaxial interactions. Conversely, the diaxial conformer (D) suffers from the immense steric strain of an axial tert-butyl group in addition to the strain from the axial chloro group. The energetic penalty for this conformation is the sum of the A-values for both groups, making it extremely unfavorable. As a result, the molecule is effectively "locked" in the diequatorial conformation, and the diaxial conformer exists in a negligible amount at equilibrium.[1][5]

Figure 2: Ring-flip equilibrium for trans-1-tert-Butyl-4-chlorocyclohexane.

Quantitative Energetic Data

The conformational preferences can be quantified by calculating the difference in Gibbs free energy (ΔG°) between the two chair forms. This is achieved using the A-values for each substituent.

| Substituent | A-Value (kcal/mol) | Reference |

| tert-Butyl (-C(CH₃)₃) | ~4.9 | [5][8] |

| Chloro (-Cl) | ~0.5 | [10][11] |

Table 1: Conformational A-Values for tert-Butyl and Chloro Groups.

Using these values, the energy differences for the equilibria of the cis and trans isomers can be calculated.

| Isomer | More Stable Conformer | Less Stable Conformer | ΔG° (kcal/mol) | Favored Conformer Population |

| cis | t-Bu (eq), Cl (ax) | t-Bu (ax), Cl (eq) | ~4.4 (4.9 - 0.5) | >99.9% |

| trans | t-Bu (eq), Cl (eq) | t-Bu (ax), Cl (ax) | ~5.4 (4.9 + 0.5) | >99.99% |

Table 2: Calculated Energy Differences and Population Distribution for this compound Isomers at 25°C.

Experimental and Computational Protocols

The determination of conformational equilibria and the energy barriers between them relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary experimental tool for studying conformational dynamics.

-

Methodology: At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a single, time-averaged spectrum. To resolve the individual conformers, the sample is cooled to a low temperature (e.g., below -100 °C).[12][13] At these temperatures, the interconversion becomes slow enough to allow for the observation of distinct signals for the axial and equatorial protons and carbons of each conformer.[12][14]

-

Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various temperatures. The relative populations of the conformers are determined by integrating the signals corresponding to each species in the low-temperature spectrum.[14] The Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RT ln K_eq, where K_eq is the equilibrium constant derived from the population ratio.[15]

-

Dynamic NMR (DNMR): By analyzing the changes in the NMR line shape as the temperature is varied, it is possible to calculate the activation energy (ΔG‡) for the ring-flip process.[12]

Computational Chemistry

Computational methods are used to model the conformations and calculate their relative energies, providing theoretical support for experimental findings.

-

Methodology: Molecular mechanics (e.g., MM3, MM4) and quantum mechanics (ab initio or DFT, e.g., HF/6-311+G*) calculations are performed.[12][13] The process involves building an initial 3D structure of each conformer, followed by a geometry optimization to find the lowest energy structure for that conformer. Frequency calculations are then performed to confirm that the structure is a true energy minimum and to derive thermodynamic data such as free energies.[12][14]

-

Workflow: The workflow involves generating initial structures, performing energy minimization, and then calculating relative free energies to predict the equilibrium populations. These calculated energies can be compared directly with the experimental ΔG° values obtained from NMR.

Figure 3: Workflow for determining conformational equilibrium.

Conclusion

The conformational analysis of cis- and trans-1-tert-Butyl-4-chlorocyclohexane serves as an exemplary case study in stereochemistry. The dominant steric influence of the tert-butyl group, quantified by its large A-value, effectively locks the cyclohexane ring into a single, preferred conformation for both isomers. In the cis isomer, this is the conformation with an equatorial tert-butyl group and an axial chloro group. For the trans isomer, the diequatorial conformation is overwhelmingly favored. These strong preferences, readily predicted by the principles of steric strain and confirmed by NMR spectroscopy and computational chemistry, highlight the power of conformational analysis in determining molecular structure and stability. For researchers in fields such as drug development, a thorough understanding of these conformational principles is indispensable for designing molecules with specific three-dimensional shapes and biological activities.

References

- 1. chemistryschool.net [chemistryschool.net]

- 2. fiveable.me [fiveable.me]

- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pharmacy180.com [pharmacy180.com]

- 9. homework.study.com [homework.study.com]

- 10. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 11. tminehan.com [tminehan.com]

- 12. sikhcom.net [sikhcom.net]

- 13. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to the Chair Conformation of 1-tert-Butyl-4-chlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the conformational isomers of 1-tert-Butyl-4-chlorocyclohexane, a molecule of significant interest in stereochemical studies. Understanding the conformational preferences of substituted cyclohexanes is paramount in various fields, including medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties.

Conformational Isomers and Steric Strain

Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angle and torsional strain. In a chair conformation, the substituent groups can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Through a process known as ring flipping, these positions interconvert.

For substituted cyclohexanes, the two chair conformations are often not of equal energy. The relative stability of each conformer is largely determined by steric interactions, particularly the 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same side of the ring.[1] Larger substituents in the axial position lead to greater steric strain, making the conformation with the substituent in the equatorial position more stable.[2]

Conformational Analysis of this compound

This compound exists as two geometric isomers: cis and trans. The conformational analysis of each isomer is distinct due to the spatial arrangement of the bulky tert-butyl group and the chloro group.

trans-1-tert-Butyl-4-chlorocyclohexane

In the trans isomer, the tert-butyl and chloro groups are on opposite sides of the cyclohexane ring. This arrangement allows for a conformation where both bulky groups can simultaneously occupy the more stable equatorial positions, minimizing steric strain. The alternative chair conformation, resulting from a ring flip, would force both substituents into the highly unfavorable axial positions. Due to the significant steric bulk of the tert-butyl group, this diaxial conformation is energetically highly disfavored.

cis-1-tert-Butyl-4-chlorocyclohexane

For the cis isomer, the substituents are on the same side of the ring. Consequently, in any chair conformation, one group must be in an axial position while the other is in an equatorial position.[3] To determine the more stable conformer, the relative steric demands of the tert-butyl and chloro groups must be considered. The tert-butyl group is significantly larger than the chloro group and therefore exerts a much greater steric hindrance when in an axial position.[4] As a result, the conformation where the tert-butyl group is in the equatorial position and the chloro group is in the axial position is the more stable and predominant form.[5][6]

Quantitative Conformational Analysis: A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[7] Larger A-values indicate a stronger preference for the equatorial position.[4]

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| tert-Butyl | ~5.0 | ~21 |

| Chloro (Cl) | ~0.52 | ~2.2 |

Note: A-values can vary slightly depending on the experimental conditions and the solvent used.

The substantial A-value of the tert-butyl group (~5.0 kcal/mol) signifies a very strong preference for the equatorial position, effectively "locking" the conformation of the cyclohexane ring.[1] The chloro group has a much smaller A-value (~0.52 kcal/mol), indicating a weaker preference for the equatorial position.

For cis-1-tert-Butyl-4-chlorocyclohexane, the energy difference between the two chair conformations can be estimated by the difference in their A-values. The conformer with the axial tert-butyl group is destabilized by approximately 5.0 kcal/mol, while the conformer with the axial chloro group is destabilized by about 0.52 kcal/mol. Therefore, the conformer with the equatorial tert-butyl and axial chloro group is favored by approximately 4.48 kcal/mol.

Experimental Determination of Conformational Equilibrium

The conformational equilibrium of substituted cyclohexanes can be experimentally determined using various techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful methods.[8]

Experimental Protocol: Low-Temperature NMR Spectroscopy

Objective: To determine the ratio of the two chair conformers of cis-1-tert-Butyl-4-chlorocyclohexane at equilibrium.

Methodology:

-

Sample Preparation: A solution of cis-1-tert-Butyl-4-chlorocyclohexane is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) that remains liquid at low temperatures.

-

Room Temperature Spectrum: A ¹H NMR spectrum is acquired at room temperature. At this temperature, the ring flipping is rapid on the NMR timescale, and the observed chemical shifts and coupling constants are a weighted average of the two conformers.

-

Low-Temperature Spectra: The sample is cooled incrementally, and ¹H NMR spectra are recorded at various temperatures. As the temperature is lowered, the rate of ring flipping decreases.

-

Coalescence Temperature: The temperature at which the signals for the axial and equatorial protons of a specific nucleus broaden and merge into a single peak is the coalescence temperature. This can be used to calculate the energy barrier for ring inversion.

-

Low-Temperature ("Frozen") Spectra: At a sufficiently low temperature (e.g., below -80 °C), the ring flip becomes slow on the NMR timescale, and separate signals for each conformer can be observed.

-

Integration and Analysis: The relative concentrations of the two conformers are determined by integrating the signals corresponding to each form. The equilibrium constant (K_eq) can then be calculated.

-

Free Energy Calculation: The difference in Gibbs free energy (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of cis-1-tert-Butyl-4-chlorocyclohexane can be visualized as follows:

Caption: Equilibrium between the two chair conformations of cis-1-tert-Butyl-4-chlorocyclohexane.

Conclusion

The conformational analysis of this compound clearly illustrates the profound impact of steric effects on molecular geometry. The overwhelming steric demand of the tert-butyl group dictates the preferred chair conformation in both the cis and trans isomers. This "conformational locking" effect of the tert-butyl group is a widely utilized principle in organic synthesis and medicinal chemistry to control the three-dimensional arrangement of functional groups and, consequently, the molecule's reactivity and biological activity. A thorough understanding of these principles, supported by quantitative data from experimental techniques like NMR and computational modeling, is essential for the rational design of new molecules with desired properties.

References

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solved 7. Write the two chair conformations of | Chegg.com [chegg.com]

- 7. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 8. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

Steric Hindrance in 1-tert-Butyl-4-chlorocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles of steric hindrance as exemplified by the conformational analysis of cis- and trans-1-tert-butyl-4-chlorocyclohexane. The presence of a bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a preferred conformation, providing a clear model for understanding the influence of substituent size and position on molecular geometry and stability. This understanding is critical in drug design and development, where molecular conformation dictates receptor binding and biological activity.

Conformational Analysis of Substituted Cyclohexanes

Cyclohexane exists predominantly in a low-energy chair conformation, which minimizes both angle strain and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as a ring flip, axial and equatorial positions interconvert.

For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions—steric clashes between the axial substituent and the axial hydrogens on the same side of the ring. The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[1][2]

Quantitative Analysis of Steric Strain

The conformational preference in disubstituted cyclohexanes like 1-tert-butyl-4-chlorocyclohexane can be predicted by comparing the steric strain in each possible chair conformation. The total strain energy is approximated by the sum of the A-values of the axial substituents.

The A-value for a tert-butyl group is exceptionally large, approximately 4.9 to 5.4 kcal/mol, reflecting its significant steric bulk.[1] This high energy penalty for occupying an axial position means the tert-butyl group will overwhelmingly favor the equatorial position.[1] The A-value for a chlorine atom is considerably smaller, around 0.5 kcal/mol.[3]

| Substituent | A-Value (kcal/mol) | 1,3-Diaxial Strain Energy (kcal/mol) |

| tert-Butyl | ~4.9 | 5.4 |

| Chlorine | ~0.5 | 0.5 |

Note: 1,3-Diaxial strain energy is calculated as twice the A-value for interaction with two axial hydrogens.

Conformational Equilibrium of cis-1-tert-Butyl-4-chlorocyclohexane

In the cis isomer, the substituents are on the same face of the ring. This necessitates that in any chair conformation, one substituent must be axial and the other equatorial.

-

Conformer A: tert-Butyl equatorial, Chlorine axial

-

Conformer B: tert-Butyl axial, Chlorine equatorial

The energy difference (ΔΔG°) between these two conformers can be estimated by the difference in their A-values.

ΔΔG° = A_value(tert-butyl) - A_value(chlorine) = 4.9 kcal/mol - 0.5 kcal/mol = 4.4 kcal/mol

This significant energy difference indicates that Conformer A, with the bulky tert-butyl group in the equatorial position, is substantially more stable.

The equilibrium constant (Keq) at 298 K (25 °C) can be calculated using the equation:

ΔG° = -RTln(Keq)

Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Keq = e^(-ΔG°/RT) = e^(-4400 / (1.987 * 298)) ≈ 1680

This Keq value signifies that at equilibrium, there are approximately 1680 molecules of Conformer A for every one molecule of Conformer B.

| Isomer | Conformer | Axial Substituent(s) | Calculated Strain Energy (kcal/mol) | Relative Energy (kcal/mol) | Keq (298 K) | Population (%) |

| cis | A | Chlorine | 0.5 | 0 | \multirow{2}{*}{~1680} | >99.9% |

| cis | B | tert-Butyl | 4.9 | 4.4 | <0.1% |

Conformational Equilibrium of trans-1-tert-Butyl-4-chlorocyclohexane

In the trans isomer, the substituents are on opposite faces of the ring. This allows for both substituents to be either axial or equatorial simultaneously.

-

Conformer C: tert-Butyl equatorial, Chlorine equatorial

-

Conformer D: tert-Butyl axial, Chlorine axial

The strain in Conformer C is minimal as both groups are in the favored equatorial position. The strain in Conformer D is the sum of the A-values for both axial substituents.

Strain (Conformer D) = A_value(tert-butyl) + A_value(chlorine) = 4.9 kcal/mol + 0.5 kcal/mol = 5.4 kcal/mol

The diequatorial conformer (C) is therefore favored by approximately 5.4 kcal/mol.

| Isomer | Conformer | Axial Substituent(s) | Calculated Strain Energy (kcal/mol) | Relative Energy (kcal/mol) | Keq (298 K) | Population (%) |

| trans | C | None | 0 | 0 | \multirow{2}{*}{~5.8 x 10³} | >99.9% |

| trans | D | tert-Butyl, Chlorine | 5.4 | 5.4 | <0.1% |

Visualizing Steric Interactions and Conformational Equilibria

The following diagrams illustrate the conformational equilibria and the key steric interactions that determine the stability of the different conformers of this compound.

Experimental Protocol: Determination of Conformational Equilibrium by Low-Temperature ¹³C NMR Spectroscopy

The quantitative data presented above can be experimentally verified using low-temperature ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in a single, time-averaged spectrum. By lowering the temperature, this ring flip can be slowed down, allowing for the observation of distinct signals for each conformer.

Generalized Experimental Workflow

Detailed Methodology

-

Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as chloroform-d (B32938) (CDCl₃) or dichlorofluoromethane (B1207983) (CD₂Cl₂). A typical concentration is 10-50 mg/mL. The solution is transferred to a 5 mm NMR tube.

-

Spectrometer Setup: The NMR spectrometer is tuned to the ¹³C frequency (e.g., 125 MHz on a 500 MHz instrument). The deuterium signal from the solvent is used for field-frequency locking.

-

Room Temperature Spectrum: A standard proton-decoupled ¹³C NMR spectrum is acquired at room temperature (e.g., 298 K). This spectrum will show a single set of peaks, representing the weighted average of the two rapidly interconverting chair conformers.

-

Low-Temperature Analysis: The sample is cooled to a temperature where the ring flip is slow on the NMR timescale (typically below -60 °C). The temperature should be carefully calibrated.

-

Acquisition of Low-Temperature Spectra: A series of ¹³C NMR spectra are acquired at the low temperature. The signals for the carbon atoms in the two conformers will appear as separate peaks. The resolution of these peaks will depend on the rate of interconversion at the chosen temperature.

-

Signal Integration and Analysis: The relative concentrations of the two conformers are determined by integrating the areas of well-resolved, corresponding peaks in the ¹³C spectrum. For example, the signals for the methyl carbons of the tert-butyl group in each conformer can be used.

-

Calculation of Thermodynamic Parameters: The equilibrium constant (Keq) is calculated as the ratio of the integrals of the major and minor conformers. The Gibbs free energy difference (ΔG°) is then calculated using the equation ΔG° = -RTln(Keq), where T is the low temperature at which the spectrum was acquired.

Conclusion

The conformational analysis of cis- and trans-1-tert-butyl-4-chlorocyclohexane serves as an excellent model for understanding the profound impact of steric hindrance on molecular structure and stability. The bulky tert-butyl group acts as a "conformational lock," forcing the cyclohexane ring into a conformation where this group occupies the less sterically hindered equatorial position. This principle is fundamental in various fields, including medicinal chemistry, where the three-dimensional shape of a molecule is paramount for its interaction with biological targets. The combination of theoretical calculations based on A-values and experimental verification through techniques like low-temperature NMR spectroscopy provides a powerful approach for elucidating the conformational preferences of complex molecules.

References

1-tert-Butyl-4-chlorocyclohexane: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 1-tert-butyl-4-chlorocyclohexane, a crucial resource for laboratory personnel. Due to the limited availability of specific quantitative toxicity data for this compound, this document emphasizes preventative safety measures based on its known hazard classifications and general best practices for handling chlorinated hydrocarbons.

Chemical Identification and Physical Properties

This compound is a substituted cycloalkane. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉Cl | [1][2] |

| Molecular Weight | 174.71 g/mol | [1] |

| CAS Number | 62056-46-6 | [2] |

| Boiling Point | 216.2 °C at 760 mmHg | [2] |

| Flash Point | 79.1 °C | [2] |

| Vapor Pressure | 0.208 mmHg at 25 °C | [2] |

| Density | 0.92 g/cm³ | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[1]

Precautionary Statements: [1]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |